

Spectroscopic Profile of 2,6-Dimethyl-4-pyranone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethyl-4-pyranone

Cat. No.: B087240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethyl-4-pyranone** (CAS No. 1004-36-0), a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural characterization of **2,6-Dimethyl-4-pyranone** is robustly supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the symmetric nature of the **2,6-Dimethyl-4-pyranone** molecule.

Table 1: ^1H NMR Spectroscopic Data for **2,6-Dimethyl-4-pyranone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.04	Singlet	2H	H-3, H-5
2.25	Singlet	6H	2x -CH ₃

Solvent: CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data for **2,6-Dimethyl-4-pyranone**

Chemical Shift (δ) ppm	Assignment
181.5	C-4 (C=O)
162.0	C-2, C-6
112.5	C-3, C-5
20.5	2x $-\text{CH}_3$

Solvent: CDCl_3

Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Dimethyl-4-pyranone** is characterized by strong absorptions corresponding to its carbonyl and alkene functionalities.

Table 3: Key IR Absorption Bands for **2,6-Dimethyl-4-pyranone**

Wavenumber (cm^{-1})	Intensity	Assignment
~1667	Strong	C=O Stretch (Carbonyl)[1]
~1609	Strong	C=C Stretch (Ring)[1]
~1394	Medium	C-H Bend (Methyl)[1]

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,6-Dimethyl-4-pyranone** results in a distinct fragmentation pattern, confirming its molecular weight and providing structural insights.

Table 4: Mass Spectrometry Data (EI-MS) for **2,6-Dimethyl-4-pyranone**

m/z	Relative Intensity (%)	Assignment
124	95	[M] ⁺ (Molecular Ion)
96	21	[M - CO] ⁺
81	20	[M - CO - CH ₃] ⁺
69	52	[C ₄ H ₅ O] ⁺
43	100	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following protocols outline the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2,6-Dimethyl-4-pyranone** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: Bruker Avance 400 MHz spectrometer.
 - Acquisition Parameters: A standard proton experiment was performed with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 4 seconds. 16 scans were co-added to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy:
 - Instrument: Bruker Avance 100 MHz spectrometer.
 - Acquisition Parameters: A proton-decoupled ¹³C experiment was conducted using a 30° pulse width and a relaxation delay of 2.0 seconds. Broadband proton decoupling was applied during acquisition. Typically, 1024 scans were accumulated to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: A KBr pellet was prepared by grinding approximately 1-2 mg of crystalline **2,6-Dimethyl-4-pyranone** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.
- Data Acquisition:
 - Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.
 - Acquisition Parameters: The spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 16 scans were averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

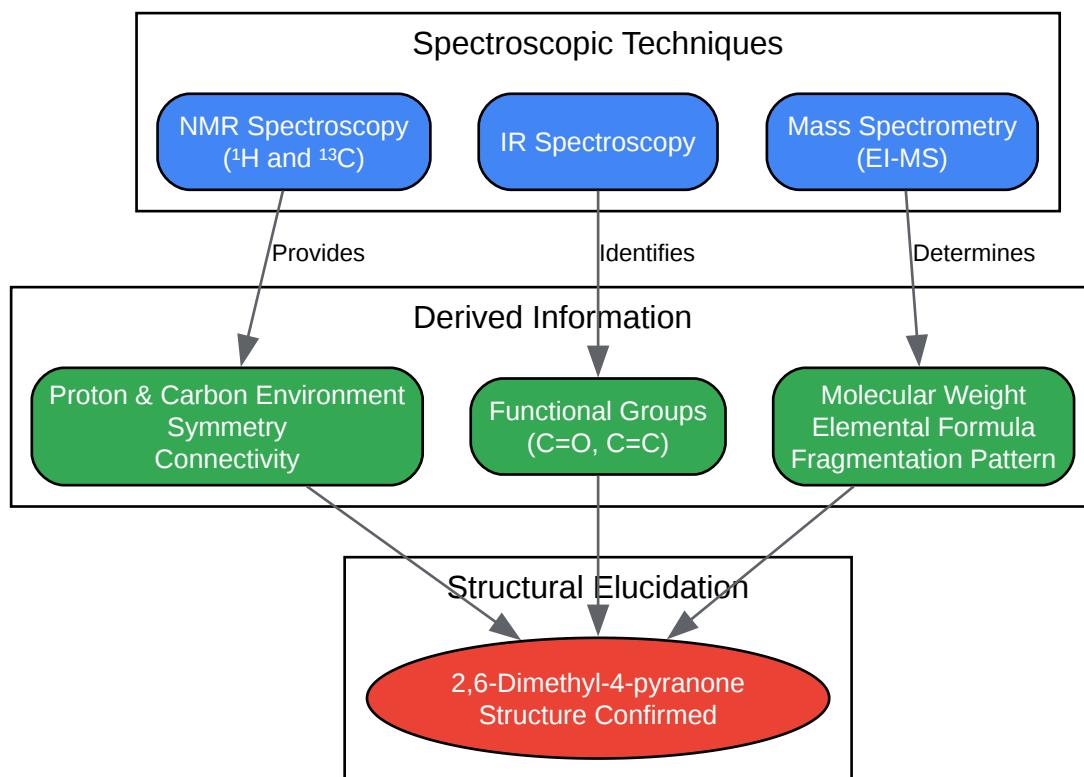
Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector was used for the analysis.
- Gas Chromatography (GC) Conditions:
 - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet Temperature: 250°C.
 - Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C and held for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.

- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the structural characterization of **2,6-Dimethyl-4-pyranone** using the described spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **2,6-Dimethyl-4-pyranone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethyl-4-pyranone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087240#2-6-dimethyl-4-pyranone-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com